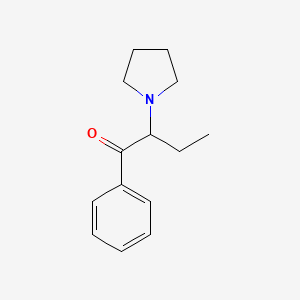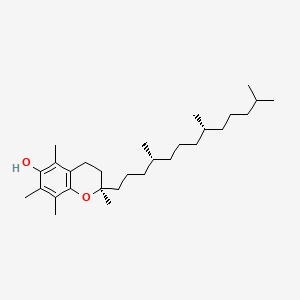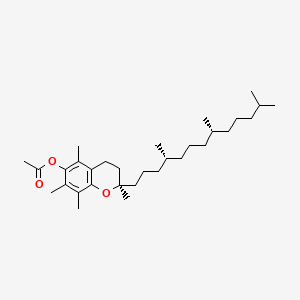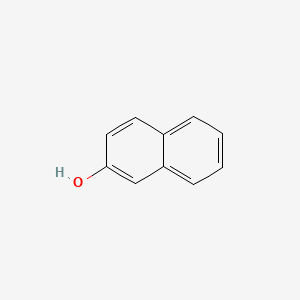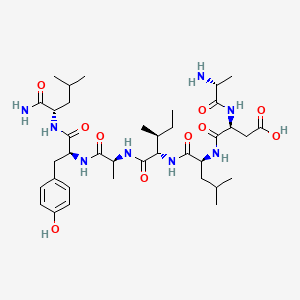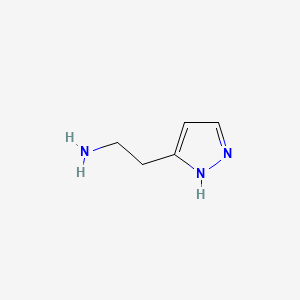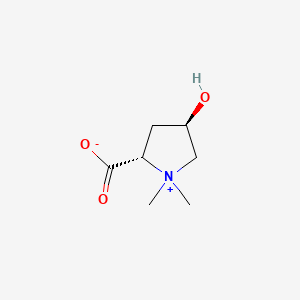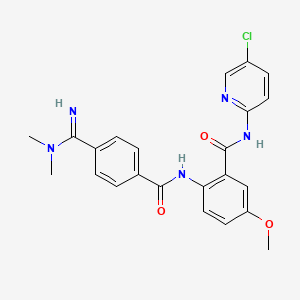
Bicozamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
La bicozamycine a plusieurs applications en recherche scientifique :
Médecine : Elle est utilisée pour traiter la diarrhée chez l'homme et la diarrhée bactérienne chez les veaux et les porcs.
Mécanisme d'action
La bicozamycine est le seul inhibiteur sélectif connu de la protéine Rho, une ATPase de type RecA qui est un facteur de terminaison de la transcription chez Escherichia coli . L'antibiotique se lie à la protéine Rho, l'empêchant de terminer la transcription, ce qui conduit à une surproduction prématurée de protéines et, en fin de compte, à la mort cellulaire . Des images cristallographiques aux rayons X du complexe bicozamycine-Rho ont été utilisées pour définir le site de liaison de l'antibiotique Rho et comprendre les bases moléculaires de son mode d'action .
Méthodes De Préparation
La bicozamycine est obtenue à partir d'une culture fermentée de Streptomyces sapporonensis . La préparation implique les étapes suivantes :
Fermentation : Les bactéries sont cultivées dans un milieu approprié pour produire de la bicozamycine.
Extraction : L'antibiotique est extrait du milieu de culture à l'aide d'un mélange de chloroforme et de méthanol (1 : 1).
Purification : L'extrait est purifié par diverses techniques chromatographiques pour obtenir de la bicozamycine pure.
Analyse Des Réactions Chimiques
La bicozamycine subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé par divers agents oxydants.
Réduction : La bicozamycine peut être réduite dans des conditions spécifiques pour produire différents produits.
Substitution : Le composé peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Mécanisme D'action
Bicozamycin is the only known selective inhibitor of the Rho protein, a RecA-type ATPase that is a transcription termination factor in Escherichia coli . The antibiotic binds to the Rho protein, preventing it from terminating transcription, which leads to the untimely overproduction of proteins and ultimately causes cell death . X-ray crystallographic images of the this compound-Rho complex have been used to define the Rho antibiotic-binding site and understand the molecular basis for its mode of action .
Comparaison Avec Des Composés Similaires
La bicozamycine est unique par son inhibition sélective de la protéine Rho. Des composés similaires comprennent d'autres 2,5-dicétopipérazines, qui présentent également une activité antibiotique. La bicozamycine se distingue par son mécanisme d'action spécifique et son efficacité contre un large spectre de bactéries Gram négatives .
Des composés similaires comprennent :
Cyclo(L-Ile-L-Leu) 2,5-dicétopipérazine : Un autre membre de la famille des 2,5-dicétopipérazines.
Fosfomycine : Un antibiotique avec un mécanisme d'action différent mais une activité à large spectre similaire.
La capacité unique de la bicozamycine à inhiber la protéine Rho la distingue de ces composés similaires .
Propriétés
Numéro CAS |
38129-37-2 |
|---|---|
Formule moléculaire |
C12H18N2O7 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(6S)-6-hydroxy-5-methylidene-1-[(1R)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione |
InChI |
InChI=1S/C12H18N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h7,15-16,19-20H,1,3-5H2,2H3,(H,13,18)(H,14,17)/t7-,10?,11+,12?/m1/s1 |
Clé InChI |
WOUDXEYYJPOSNE-DSRXWYFFSA-N |
SMILES |
CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O |
SMILES isomérique |
CC(CO)([C@H](C12C(=O)N[C@](C(=C)CCO1)(C(=O)N2)O)O)O |
SMILES canonique |
CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O |
Apparence |
Solid powder |
melting_point |
188.0 °C |
| 38129-37-2 | |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
icozamycin bicyclomycin CGP 3543E CGP 354E FR 1881 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


